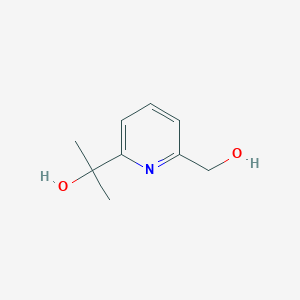

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol

Description

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol is a pyridine derivative characterized by a hydroxymethyl group at the 6-position of the pyridine ring and a tertiary alcohol group at the propan-2-yl position.

Properties

IUPAC Name |

2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZUUYCGBQQGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598126 | |

| Record name | 2-[6-(Hydroxymethyl)pyridin-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933791-33-4 | |

| Record name | 2-[6-(Hydroxymethyl)pyridin-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol typically involves the reaction of 2-chloromethylpyridine with isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group (-CH2OH) undergoes nucleophilic substitution reactions under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the Hydroxymethyl Group

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | CHCl3, 0°C → rt, 6 h | Sulfonate ester derivative | 40–60% | |

| PPh3-CBr4 | CH2Cl2, rt, 12 h | Brominated pyridine derivative | 40% |

-

Mechanism : Activation of the hydroxymethyl group via sulfonation or bromination facilitates substitution. For example, MsCl converts -CH2OH to -CH2OSO2Me, enabling displacement by nucleophiles like bromide .

Oxidation and Reduction

The compound participates in redox reactions due to its alcohol and hydroxymethyl moieties:

Oxidation

-

Reagents : KMnO4 (acidic), CrO3.

-

Product : 2-(6-Carboxypyridin-2-yl)propan-2-ol (carboxylic acid derivative) .

-

Application : Oxidation pathways are critical in metabolic studies, particularly in antifibrotic drug candidates .

Reduction

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Example: Mn12 Complex Formation

-

Reaction : Coordination via pyridine nitrogen and hydroxymethyl oxygen to Mn(II/III) centers.

-

Structure : Forms rod-like Mn12 clusters with the formula [MnII2MnIII10O8Cl4(O2CPh)8(hmp)6], where hmp = 2-(hydroxymethyl)pyridine .

-

Significance : These complexes exhibit single-molecule magnet (SMM) behavior, relevant to quantum computing .

Esterification and Etherification

The hydroxymethyl group forms esters and ethers under standard conditions:

Biological Activity-Related Reactions

The compound’s derivatives show promise in medicinal chemistry:

Antifibrotic Activity

-

Derivatives : Substitution at the hydroxymethyl position with phenyl or benzyl groups enhances collagen inhibition in hepatic stellate cells (HSC-T6).

-

Key Compounds :

Metabolic Pathways

-

Hydroxylation : Cytochrome P450 enzymes oxidize the pyridine ring, forming hydroxylated metabolites .

Table 3: Reactivity Comparison with Analogues

| Compound | Reactivity with MsCl | Oxidation Rate (KMnO4) |

|---|---|---|

| 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol | High | Moderate |

| 2-(Pyridin-2-yl)propan-2-ol | Low | Slow |

| 2-(6-Bromopyridin-2-yl)propan-2-ol | Moderate | N/A |

Scientific Research Applications

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol with structurally related pyridine derivatives:

Discussion of Key Differences

Substituent Effects on Reactivity :

- The hydroxymethyl group in this compound increases polarity compared to methyl or halogen substituents, improving solubility in polar solvents. This property is advantageous in catalytic systems requiring hydrophilic ligands .

- Halogenated analogs (e.g., bromo or fluoro derivatives) exhibit higher molecular weights and densities, making them suitable for solid-phase synthesis or as intermediates in pharmaceutical chemistry .

Applications in Coordination Chemistry: The tertiary alcohol in 2-(6-Methylpyridin-2-yl)propan-2-ol facilitates chelation with Group 14 metals (e.g., Sn, Ge), forming stable iminoalkoxide complexes for atomic layer deposition . The hydroxymethyl variant may offer improved metal-binding selectivity due to its additional hydroxyl group.

Enasidenib’s trifluoromethylpyridine and tertiary alcohol groups are critical for inhibiting IDH2 mutants in leukemia .

Biological Activity

The compound 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molar mass of 167.21 g/mol. The compound appears as a brown oil and is characterized by the presence of a hydroxymethyl group attached to a pyridine ring, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in cellular processes such as DNA synthesis and repair. For instance, derivatives of pyridine have shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can disrupt the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Antiproliferative Effects

In studies involving related compounds, significant antiproliferative effects have been observed. For example, certain hydroxymethyl derivatives exhibited marked inhibition of topoisomerase II activity, which is essential for DNA replication and repair processes . These findings suggest that this compound may also possess similar antiproliferative properties.

Case Studies and Experimental Findings

-

Topoisomerase Inhibition :

- A study on benzopsoralens indicated that compounds with hydroxymethyl groups could inhibit topoisomerase II activity in mammalian cells, leading to reduced cell proliferation. This activity was linked to their structural features and suggests a potential mechanism for the antiproliferative effects observed in related compounds .

-

Antifibrotic Activity :

- In vitro studies demonstrated that certain pyridine derivatives could inhibit collagen expression in hepatic stellate cells, indicating potential antifibrotic activity. This was assessed using ELISA methods to quantify COL1A1 protein expression, revealing that specific modifications in the chemical structure enhance biological efficacy .

-

Inhibition of Cancer Cell Lines :

- Compounds derived from similar structures were tested against various cancer cell lines, showing IC values indicating effective inhibition at low concentrations. For example, some derivatives displayed IC values around 45 µM against rat liver cell lines, suggesting promising therapeutic applications .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and pyridine ring protons (δ ~7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (2.0 µL injection volume) to assess purity, referencing impurities like (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (CHNO) and fragmentation patterns .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with 6-methylpyridin-2-yl methanol (precursor) and perform a nucleophilic substitution using acetone under basic conditions (e.g., KCO) to form the tertiary alcohol .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using NMR and HPLC .

- Note : Steric hindrance from the pyridine ring may reduce reaction yield; optimize temperature (60–80°C) and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.